2-isopropyl-6-phenylpyridazin-3(2H)-one 2-isopropyl-6-phenylpyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 1208452-09-8
VCID: VC5430527
InChI: InChI=1S/C13H14N2O/c1-10(2)15-13(16)9-8-12(14-15)11-6-4-3-5-7-11/h3-10H,1-2H3
SMILES: CC(C)N1C(=O)C=CC(=N1)C2=CC=CC=C2
Molecular Formula: C13H14N2O
Molecular Weight: 214.268

2-isopropyl-6-phenylpyridazin-3(2H)-one

CAS No.: 1208452-09-8

Cat. No.: VC5430527

Molecular Formula: C13H14N2O

Molecular Weight: 214.268

* For research use only. Not for human or veterinary use.

2-isopropyl-6-phenylpyridazin-3(2H)-one - 1208452-09-8

Specification

CAS No. 1208452-09-8
Molecular Formula C13H14N2O
Molecular Weight 214.268
IUPAC Name 6-phenyl-2-propan-2-ylpyridazin-3-one
Standard InChI InChI=1S/C13H14N2O/c1-10(2)15-13(16)9-8-12(14-15)11-6-4-3-5-7-11/h3-10H,1-2H3
Standard InChI Key NBJZWSPMEGALTK-UHFFFAOYSA-N
SMILES CC(C)N1C(=O)C=CC(=N1)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Framework and Nomenclature

The compound’s systematic name, 2-isopropyl-6-phenylpyridazin-3(2H)-one, reflects its pyridazinone core (a six-membered ring with two adjacent nitrogen atoms and a ketone group) substituted with phenyl and isopropyl groups. Its molecular formula is C₁₃H₁₄N₂O, with a molecular weight of 214.27 g/mol . The isopropyl group at position 2 introduces steric bulk, influencing both physicochemical properties and biological interactions.

Spectral Data and Structural Confirmation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm its structure:

  • ¹H NMR (400 MHz, DMSO-d₆): Signals at δ 7.38–7.60 ppm correspond to aromatic protons, while the isopropyl group appears as a multiplet at δ 1.20–1.35 ppm .

  • MS-ESI: A prominent [M + H]⁺ peak at m/z 215.1 aligns with the molecular formula .

Synthesis and Optimization

Primary Synthetic Route

The synthesis of 2-isopropyl-6-phenylpyridazin-3(2H)-one (Compound 24d in ) involves a multi-step process:

  • Starting Material: Isoxazolopyridazinone (1) undergoes ammonolysis in the presence of piperidine at 60°C to yield an intermediate amide.

  • Alkylation: Reaction with isopropyl bromide introduces the isopropyl group at position 2.

  • Purification: Recrystallization from diethyl ether affords the final product in 85% yield with a melting point of 201–204°C .

Alternative Methodologies

  • Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes while maintaining high yields (≥80%) .

  • Catalytic Hydrolysis: Employing palladium on carbon (Pd/C) under hydrogen atmosphere enhances selectivity for the pyridazinone core .

Physicochemical Properties

Thermal Stability and Solubility

Table 1: Comparative Solubility of Pyridazinone Derivatives in Select Solvents (318.2 K)

SolventSolubility (Mole Fraction)
DMSO4.73 × 10⁻¹
PEG-4004.12 × 10⁻¹
Ethanol8.22 × 10⁻³
Water1.26 × 10⁻⁵
Data adapted from .

Thermodynamic Analysis

Dissolution is endothermic (ΔH > 0) and entropy-driven (ΔS > 0), as observed in van’t Hoff plots for related compounds . Activity coefficients suggest strong solute-solvent interactions in DMSO and PEG-400, making these solvents ideal for formulation .

Biological Activities and Pharmacological Applications

Fatty Acid-Binding Protein 4 (FABP4) Inhibition

2-Isopropyl-6-phenylpyridazin-3(2H)-one demonstrates nanomolar affinity for FABP4, a target implicated in metabolic disorders and cancer . Structural modifications, such as introducing urea moieties at position 4, enhance binding via hydrogen bonds with Arg126 and Tyr128 residues .

Table 2: FABP4 Inhibitory Activity of Pyridazinone Derivatives

CompoundIC₅₀ (nM)
24d12.4
25a8.7
Data from .

Phosphodiesterase 4 (PDE4) Inhibition

Patent literature highlights pyridazinones as PDE4 inhibitors for treating inflammatory diseases . The isopropyl group improves membrane permeability, augmenting in vivo efficacy .

Industrial and Formulation Considerations

Scalability and Process Optimization

  • Cost-Efficiency: Using PPA (polyphosphoric acid) as a catalyst reduces reaction steps and waste .

  • Green Chemistry: Microwave synthesis minimizes energy consumption and solvent use .

Drug Delivery Systems

  • Nanoparticulate Formulations: Encapsulation in PEGylated liposomes improves bioavailability by 40% in rodent models .

  • Transdermal Patches: Ethyl cellulose matrices enable sustained release over 24 hours8.

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